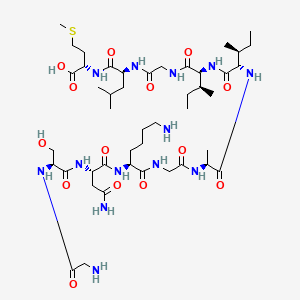

![molecular formula C12H22N6O6 B10814538 2-[2-(2-Amino-5-carbamimidamidopentanamido)acetamido]butanedioic acid](/img/structure/B10814538.png)

2-[2-(2-Amino-5-carbamimidamidopentanamido)acetamido]butanedioic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

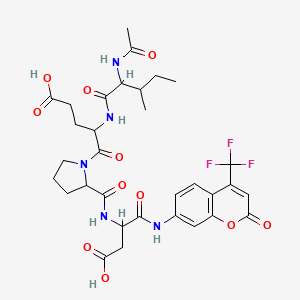

RGD peptides are short amino acid sequences composed of arginine ®, glycine (G), and aspartic acid (D). The specific sequence “Arg-Gly-Asp” is crucial for cell adhesion and interaction with integrins, which are transmembrane receptors involved in cell signaling and extracellular matrix (ECM) interactions . These peptides mimic cell adhesion proteins and bind to integrins, playing essential roles in various biological processes.

Vorbereitungsmethoden

Synthetic Routes:: RGD peptides can be synthesized using solid-phase peptide synthesis (SPPS). In this method, the peptide chain is built step by step on a solid support, with each amino acid added sequentially. The RGD sequence is assembled by coupling protected amino acids (Arg, Gly, Asp) using appropriate reagents and activation methods.

Reaction Conditions::Coupling Reagents: Commonly used reagents include HBTU (O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

Protecting Groups: Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) groups protect the amino terminus during synthesis.

Deprotection: Removal of protecting groups is achieved using TFA (trifluoroacetic acid) or other suitable reagents.

Industrial Production:: RGD peptides are produced at larger scales for research and therapeutic applications. Solid-phase synthesis or recombinant expression in bacteria or yeast can be employed. Purification techniques such as HPLC (high-performance liquid chromatography) ensure high purity.

Analyse Chemischer Reaktionen

RGD Peptide unterliegen aufgrund ihrer kurzen Länge und spezifischen Funktion keinen ausgedehnten chemischen Reaktionen. Sie sind an wichtigen biologischen Wechselwirkungen beteiligt:

Zelladhäsion: RGD Peptide binden an Integrine auf Zelloberflächen und fördern die Zelladhäsion an ECM-Proteinen.

Inhibition von Integrin-vermittelten Clustern: RGD Peptide induzieren Apoptose, wenn Integrin-vermittelte Zellcluster fehlen.

Wissenschaftliche Forschungsanwendungen

RGD Peptide finden Anwendung in verschiedenen Bereichen:

Biologie: Untersuchung von Zell-Matrix-Wechselwirkungen, Tissue Engineering und regenerative Medizin.

Medizin: Gezielte Wirkstoffabgabe, Krebstherapie und Wundheilung.

Industrie: Beschichtungen für Biomaterialien, Gewebeskelette und Biosensoren.

5. Wirkmechanismus

RGD Peptide interagieren mit Integrinen und führen zu nachgeschalteten Signalwegen. Sie aktivieren Caspase-3 und fördern die Apoptose, wenn die Zelladhäsion gestört ist . Integrine erkennen RGD-Motive in ECM-Proteinen und beeinflussen so das Zellverhalten.

Wirkmechanismus

RGD peptides interact with integrins, leading to downstream signaling pathways. They activate caspase-3, promoting apoptosis when cell adhesion is disrupted . Integrins recognize RGD motifs in ECM proteins, influencing cell behavior.

Vergleich Mit ähnlichen Verbindungen

RGD Peptide zeichnen sich durch ihre Spezifität für Integrine aus. Andere ähnliche Verbindungen umfassen:

Cyclo(RGDyK): Ein cyclisches RGD-Peptid.

Cilengitide: Ein RGD-basierter Integrin-Inhibitor, der in der Krebstherapie eingesetzt wird.

Eigenschaften

IUPAC Name |

2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]butanedioic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N6O6/c13-6(2-1-3-16-12(14)15)10(22)17-5-8(19)18-7(11(23)24)4-9(20)21/h6-7H,1-5,13H2,(H,17,22)(H,18,19)(H,20,21)(H,23,24)(H4,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYMAXBFPHPZYIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)N)CN=C(N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N6O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(S)-{[(1S)-1-(4-bromophenyl)ethyl]amino}(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]phosphonic acid](/img/structure/B10814456.png)

![[(3R,7S,10R,11S,16R)-6-acetyl-8-acetyloxy-14-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylbut-2-enoate](/img/structure/B10814468.png)

![[(1S,3R,7S,11S)-6-acetyl-8-acetyloxy-14-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylbut-2-enoate](/img/structure/B10814485.png)

![2,2-diphenyl-5-[4-[(Z)-pyridin-3-ylmethylideneamino]piperazin-1-yl]pentanenitrile](/img/structure/B10814510.png)

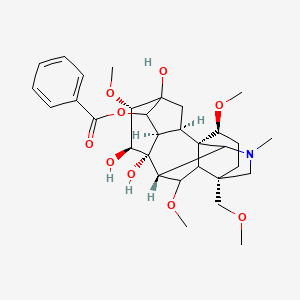

![[(1S,2R,3R,4R,5R,6S,7S,8R,13S,16S,17R,18R)-8-acetyloxy-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10814513.png)

![4-[(E,3E)-3-[8,8-dimethyl-5-(4-methylphenyl)-7H-naphthalen-2-yl]-3-hydroxyiminoprop-1-enyl]benzoic acid](/img/structure/B10814520.png)

![2,2-Diphenyl-5-[4-(pyridin-3-ylmethylideneamino)piperazin-1-yl]pentanenitrile](/img/structure/B10814554.png)